ethyl 1-sulfamoylpiperidine-4-carboxylate
Description
Ethyl 1-sulfamoylpiperidine-4-carboxylate is a piperidine-derived compound featuring a sulfamoyl group at the 1-position and an ethyl ester at the 4-position.
Properties
IUPAC Name |
ethyl 1-sulfamoylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNDWDJUYYAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-sulfamoylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chloride and ethyl chloroformate under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Ethyl 1-sulfamoylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 1-sulfamoylpiperidine-4-carboxylate belongs to the piperidine class of compounds, characterized by its unique functional groups that contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the piperidine ring.
- Introduction of the sulfonamide group.
- Esterification to yield the final product.
The specific synthetic pathways can vary, but they often leverage established methods in organic chemistry to achieve high yields and purity.
Biological Activities
The biological activities of this compound are primarily linked to its structural features. Compounds with similar piperidine moieties have been extensively studied for their pharmacological properties, which include:
- Antibacterial Activity : Research indicates that derivatives of piperidine can exhibit significant antibacterial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .
- Analgesic Properties : Some piperidine derivatives have been noted for their analgesic effects. The structural similarity of this compound to known analgesics suggests it may possess similar pain-relieving properties .
- Anticancer Potential : Compounds containing piperidine rings have also been investigated for their anticancer activities. The ability to modify the piperidine structure allows for the exploration of new therapeutic agents targeting cancer cells .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
- Case Study 1 : A study focused on synthesizing N-substituted acetamide derivatives from ethyl piperidin-4-carboxylate demonstrated the antibacterial efficacy of these compounds against multiple strains, highlighting the potential of piperidine derivatives in drug discovery .
- Case Study 2 : Another investigation into quinolone-based compounds revealed that similar structures exhibit high affinity towards bacterial topoisomerases, suggesting that this compound could be effective in targeting these enzymes .
Mechanism of Action
The mechanism of action of ethyl 1-sulfamoylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl 1-Sulfamoylpiperidine-4-Carboxylate
- Structural Difference : Methyl ester at the 4-position instead of ethyl.
- Key Data: Commercial availability is discontinued across all quantities (1g–500mg), suggesting challenges in synthesis, stability, or demand .
Ethyl 1-Benzoylpiperidine-4-Carboxylate
- Structural Difference : Benzoyl group replaces sulfamoyl at the 1-position.
- The benzoyl group increases steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.
Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate
- Structural Difference : Fluorophenyl substituent at the 4-position; lacks sulfamoyl.
- Key Data :
1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid
- Structural Difference : Carboxylic acid replaces the ethyl ester; ethoxycarbonyl at the 1-position.
- Key Data :
Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate
- Structural Difference : Sulfonyl group with 4-chlorophenyl substituent; ester at the 3-position.
- Key Data: Synthesized via reaction of 4-chlorobenzene sulfonyl chloride with ethyl piperidin-3-carboxylate .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Sulfamoyl vs. Sulfonyl/Benzoyl : Sulfamoyl’s dual hydrogen-bonding capacity (NH₂ group) may enhance target binding compared to sulfonyl or benzoyl groups.
- Ester Position (3 vs. 4) : this compound’s 4-ester may confer conformational flexibility, whereas 3-substituted analogs (e.g., ) have restricted spatial arrangements.
Biological Activity
Ethyl 1-sulfamoylpiperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a sulfamoyl group and a carboxylate moiety. The general structure can be represented as follows:
This structure contributes to its interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research has indicated that piperidine derivatives, including this compound, exhibit several mechanisms of action:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are critical for various physiological processes. Inhibition of specific isoforms like hCA IX and hCA XII has implications for cancer therapy due to their overexpression in certain tumors .
- Antimicrobial Activity : Studies have suggested that sulfamoyl derivatives can act against bacterial pathogens by selectively inhibiting microbial carbonic anhydrases without affecting human CAs .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, particularly against colorectal cancer. Its efficacy surpasses that of traditional chemotherapeutics like irinotecan .
- Neuroprotective Effects : Some piperidine derivatives have been linked to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
